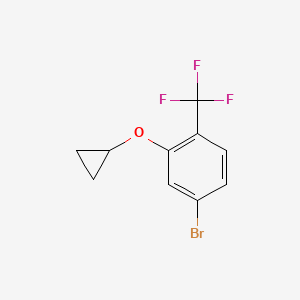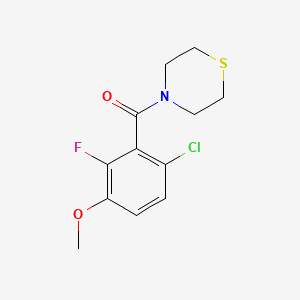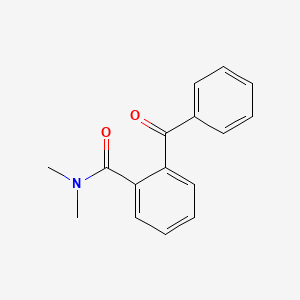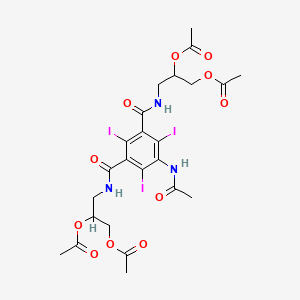![molecular formula C21H19Cl3N4 B14020846 1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine CAS No. 72685-63-3](/img/structure/B14020846.png)
1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine is a synthetic organic compound characterized by its complex structure, which includes chlorinated phenyl groups and a guanidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine typically involves the reaction of 4-chlorobenzaldehyde with 4-methylphenylguanidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization. Purification steps, such as recrystallization or chromatography, may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and resins, due to its unique structural properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
- 1-[Bis(4-chlorophenyl)methylideneamino]-2-phenylguanidine
- 1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-chlorophenyl)guanidine
- 1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-fluorophenyl)guanidine
Comparison: 1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
72685-63-3 |
|---|---|
Molekularformel |
C21H19Cl3N4 |
Molekulargewicht |
433.8 g/mol |
IUPAC-Name |
1-[bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine;hydrochloride |
InChI |
InChI=1S/C21H18Cl2N4.ClH/c1-14-2-12-19(13-3-14)25-21(24)27-26-20(15-4-8-17(22)9-5-15)16-6-10-18(23)11-7-16;/h2-13H,1H3,(H3,24,25,27);1H |
InChI-Schlüssel |
VNBKZERUPGFCOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C(N)NN=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14020770.png)
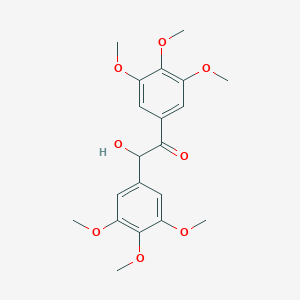
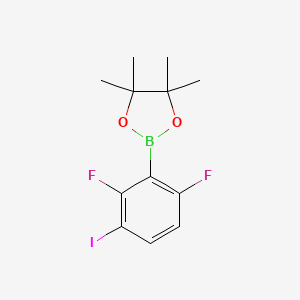
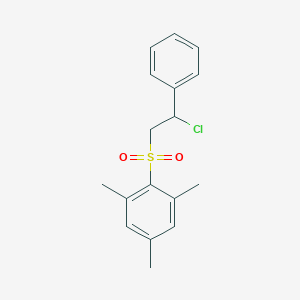


![N-[(Z)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14020821.png)

